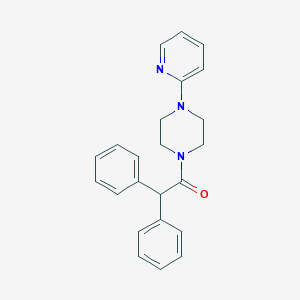
1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a diphenylacetyl group and a pyridinyl group attached to a piperazine ring
Mechanism of Action
Target of Action
The primary target of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound acts as a selective antagonist at the α2-adrenoceptor . By blocking these receptors, it inhibits the negative feedback mechanism that normally inhibits the release of norepinephrine. This results in an increase in the release of norepinephrine and an overall increase in sympathetic activity .
Biochemical Pathways
The increased release of norepinephrine stimulates the adrenergic receptors, leading to a series of reactions in the adrenergic signal transduction pathway. This can result in various physiological effects, such as increased heart rate and blood pressure .
Pharmacokinetics
It is known to be soluble in chloroform and methanol , which suggests that it may have good bioavailability
Result of Action
The overall effect of this compound’s action is an increase in sympathetic activity. This can lead to various physiological effects, such as increased heart rate and blood pressure . It also shows sympatholytic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is air sensitive and should be stored away from air and oxidizing agents . It is also incompatible with carbon dioxide, strong acids, acid chlorides, and acid anhydrides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine typically involves the reaction of diphenylacetyl chloride with 4-(2-pyridinyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylacetyl group or the pyridinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as a ligand for various receptors in the central nervous system.
Biological Research: The compound is used in studies related to neurotransmitter systems and their modulation.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A related compound with similar structural features but lacking the diphenylacetyl group.
Diphenylacetyl chloride: A precursor used in the synthesis of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine.
Uniqueness
This compound is unique due to the presence of both the diphenylacetyl and pyridinyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,2-diphenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(26-17-15-25(16-18-26)21-13-7-8-14-24-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGMZIBVLUMQGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
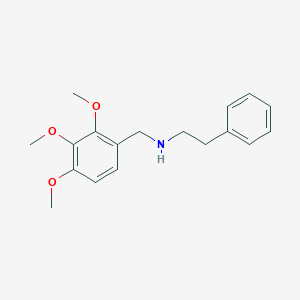



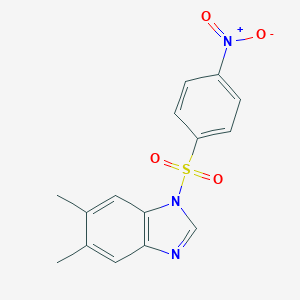
![5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409329.png)
![5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409332.png)
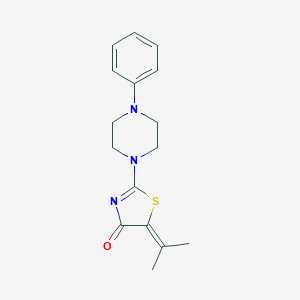
![(5E)-2-(4-benzylpiperazin-1-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B409335.png)
![2-(4-benzyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B409336.png)
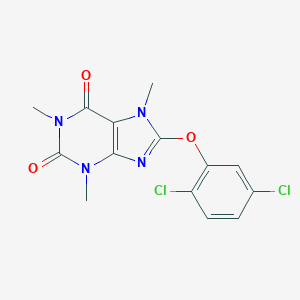
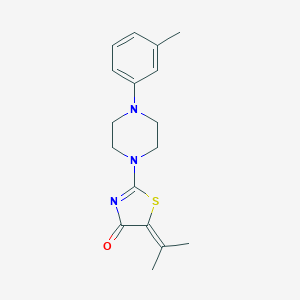

![ethyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxoindol-3-ylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409341.png)
